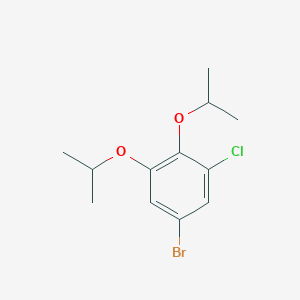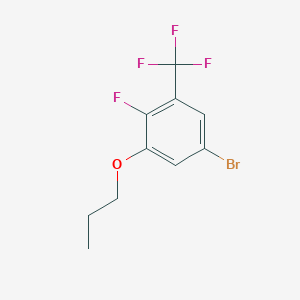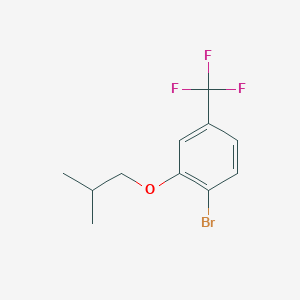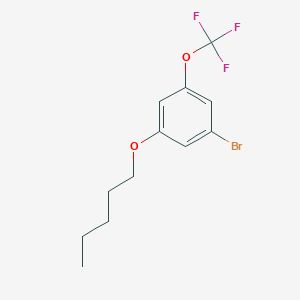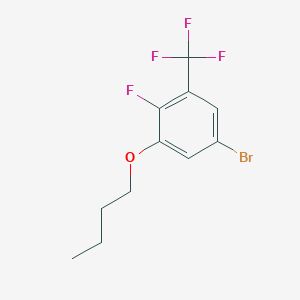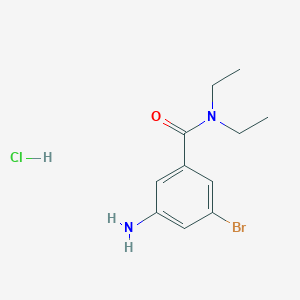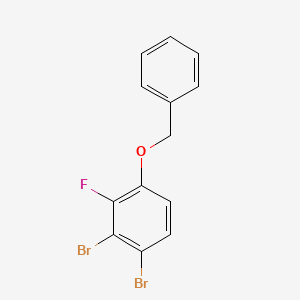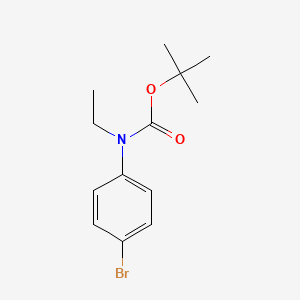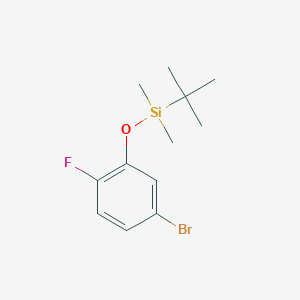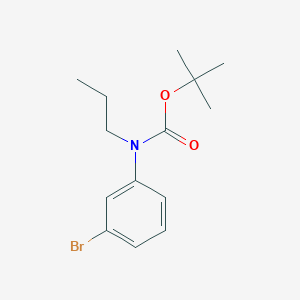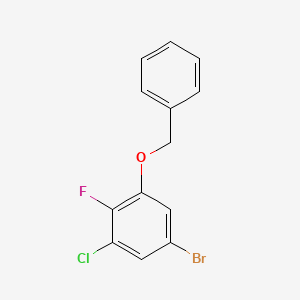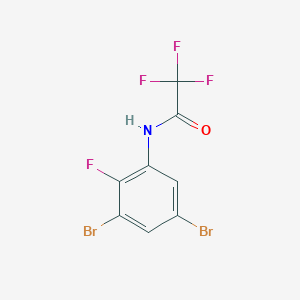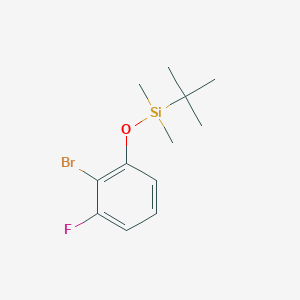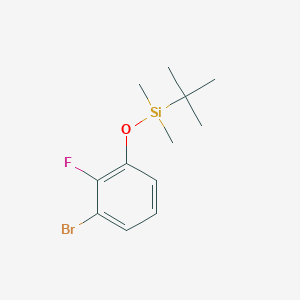
3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C12H18BrFOSi. It is a derivative of phenoxy compounds, characterized by the presence of bromine and fluorine atoms on the phenoxy ring, and a tert-butyl dimethylsilane group attached to the oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane typically involves the reaction of 3-bromo-2-fluorophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-Bromo-2-fluorophenol+tert-Butyl dimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenoxy ring can undergo oxidation or reduction, depending on the reagents used.
Hydrolysis: The silyl ether bond can be hydrolyzed to yield 3-bromo-2-fluorophenol and tert-butyl dimethylsilanol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted phenoxy compounds.
Oxidation: Oxidized derivatives of the phenoxy ring.
Reduction: Reduced derivatives of the phenoxy ring.
Hydrolysis: 3-Bromo-2-fluorophenol and tert-butyl dimethylsilanol
Scientific Research Applications
3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane involves its interaction with molecular targets through its phenoxy and silyl groups. The bromine and fluorine atoms on the phenoxy ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl dimethylsilyl group provides steric protection and can be selectively removed under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluorophenoxy(tert-butyl)dimethylsilane
- 3-Bromo-5-fluorophenoxy(tert-butyl)dimethylsilane
- 2-Fluoro-3-bromophenoxy(tert-butyl)dimethylsilane
Uniqueness
3-Bromo-2-fluorophenoxy(tert-butyl)dimethylsilane is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
(3-bromo-2-fluorophenoxy)-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrFOSi/c1-12(2,3)16(4,5)15-10-8-6-7-9(13)11(10)14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSMZOMURLBQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrFOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
